molecular formula C10H20ClNO2 B2932922 Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride CAS No. 2470439-99-5

Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride

Cat. No.: B2932922
CAS No.: 2470439-99-5
M. Wt: 221.73
InChI Key: HKYOEPMUPHZKCT-UHFFFAOYSA-N
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Description

Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride: is a chemical compound with the molecular formula C10H19NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride typically involves the esterification of 4-propan-2-ylpiperidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 4-isopropylpiperidine-4-carboxylate: Similar structure but different substituents.

    Ethyl 4-propan-2-ylpiperidine-4-carboxylate: Similar ester group but different alkyl chain.

    Methyl 4-methylpiperidine-4-carboxylate: Different alkyl substituent on the piperidine ring.

Uniqueness: Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride is unique due to its specific ester and alkyl substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specific research applications and potential therapeutic uses.

Biological Activity

Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the methyl ester group at the 4-position enhances its lipophilicity, potentially influencing its interactions with biological targets.

This compound is believed to interact with various biological molecules, acting as either an inhibitor or activator of specific enzymes or receptors. The exact molecular targets can vary based on the context of use, but preliminary data suggest that it may modulate cellular pathways involved in inflammation and neurotransmission.

Biological Activity

The biological activity of this compound has been investigated in several studies. Key areas of focus include:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 4-isopropylpiperidine-4-carboxylateSimilar piperidine structurePotentially similar anti-inflammatory effects
Ethyl 4-propan-2-ylpiperidine-4-carboxylateDifferent ester groupVarying effects on enzyme inhibition
Methyl 4-methylpiperidine-4-carboxylateDifferent alkyl substituentMay exhibit neuroactive properties

Case Studies and Research Findings

  • In Vitro Studies : Initial studies have shown that this compound can modulate cellular responses in vitro, particularly in models of inflammation. For example, compounds derived from similar piperidine frameworks have demonstrated significant reductions in nitric oxide production in activated macrophages .
  • High Throughput Screening : In a high-throughput screening context, compounds with related structures have been identified as inhibitors of soluble epoxide hydrolase (sEH), suggesting that this compound may also possess similar inhibitory properties .
  • Pharmacokinetic Studies : While detailed pharmacokinetic data specific to this compound are scarce, related piperidine derivatives have shown favorable absorption and distribution characteristics, which could be extrapolated to predict the behavior of this compound in biological systems .

Properties

IUPAC Name

methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)10(9(12)13-3)4-6-11-7-5-10;/h8,11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYOEPMUPHZKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCNCC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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